molecular formula C9H8F3NO2 B3039695 2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid CAS No. 127048-25-3

2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid

Cat. No. B3039695
CAS RN: 127048-25-3
M. Wt: 219.16 g/mol
InChI Key: FUPRWUOOEKSLDF-UHFFFAOYSA-N
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Description

2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid, also known as ATPP, is a chemical compound that belongs to the group of amino acids. It is similar to 2-amino-3,3,3-trifluoro-2-methylpropanoic acid .


Molecular Structure Analysis

Every amino acid, including 2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid, contains an amino group (-NH2), a carboxyl group (-COOH), and a side chain or R group, which are all attached to the alpha carbon (the one directly bonded to the carboxyl functional group) .


Chemical Reactions Analysis

A bacteria strain with 3,3,3-trifluoro-2-hydroxy-2-methylpropanamide-degrading ability was screened and identified as Burkholderia phytofirmans ZJB-15079, from which a novel amidase (Bp-Ami) was cloned and demonstrated to be capable of kinetic resolution of rac-3,3,3-trifluoro-2-hydroxy-2-methylpropanamide to optically pure ®-3,3,3-trifluoro-2-hydroxy-2-methylpropionic acid .


Physical And Chemical Properties Analysis

The physical form of a similar compound, 2-amino-3,3,3-trifluoro-2-methylpropanoic acid, is a powder . The molecular weight of 2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid is 219.16 g/mol.

Scientific Research Applications

Synthesis and Complexation Properties

2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid, a derivative of trifluoromethyl-substituted alkynyl α-amino acid, is utilized in the synthesis of complex molecules. For example, the synthesis of 3,3,3-Trifluoro-N′-(3-trifluoromethylphenyl)-1,2-propanediamine involves the reaction of related trifluoro compounds with amino groups, highlighting the reactivity of trifluoromethyl groups in complex formations with transition metals like Cu2+, Ni2+, and Zn2+ (Korotaev et al., 2005).

One-Pot Synthesis Methods

The compound has been pivotal in developing one-pot synthesis methodologies for enantiopure derivatives, demonstrating the efficiency and versatility of its use in organic synthesis. An example of this is the synthesis of (R)-2-amino-3,3,3-trifluoro-2-methyl-N-phenylpropanamide derivatives, where it's utilized in amide formation and serves as a key component in the protection and activation of the acid hydrochloride (Li et al., 2013).

Crystallographic and Spectroscopic Applications

The compound also finds applications in crystallography and spectroscopy. For instance, Mosher’s Acid, which has a similar structure, is used as a chiral derivatizing agent, showing the utility of such compounds in determining molecular structures (Savich & Tanski, 2020).

Synthesis of β-Hydroxy-α-amino Acids

2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid plays a role in the synthesis of β-hydroxy-α-amino acids, a class of compounds with significant biological relevance. It's used in the preparation of diastereoisomers of 2-amino-3-hydroxybutanoic acid and 2-amino-3-hydroxy-3-phenylpropanoic acid, showcasing its importance in the synthesis of stereochemically complex molecules (Davies et al., 2013).

Preparation of Chiral Building Blocks

The compound's derivatives are also used in the preparation of chiral building blocks, essential for creating enantiomerically pure substances, which are crucial in pharmaceuticals and biologically active molecules. For instance, the preparation of (R)- and (S)-3-Hydroxy-2-(trifluoromethyl)propionic Acid through resolution with (R,R)- and (S,S)-2-Amino-1-phenylpropane-1,3-diol demonstrates this application (CHIMIA, 1996).

Future Directions

The future directions of research on 2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid could involve further exploration of its synthesis methods, chemical reactions, and potential applications. As our understanding of amino acids and their roles in biological systems continues to grow, so too will the potential applications of these versatile compounds .

properties

IUPAC Name

2-amino-3,3,3-trifluoro-2-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F3NO2/c10-9(11,12)8(13,7(14)15)6-4-2-1-3-5-6/h1-5H,13H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUPRWUOOEKSLDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)(C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3,3,3-trifluoro-2-phenylpropanoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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